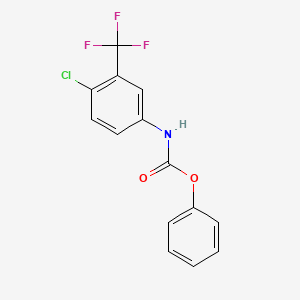

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester

Description

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester (CAS: 352277-93-1) is a carbamate derivative with the molecular formula C₁₂H₁₃ClF₃NO₂ and a molar mass of 295.69 g/mol . Structurally, it features a phenyl ester group linked to a carbamic acid moiety substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the aromatic ring confer enhanced lipophilicity and electronic stability, influencing its reactivity and biological interactions . This compound is synthetically accessible via carbamate-forming reactions involving substituted anilines and phenyl chloroformate or analogous reagents.

Properties

IUPAC Name |

phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-12-7-6-9(8-11(12)14(16,17)18)19-13(20)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNQDSKTTPSVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with phenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Preparation of 4-chloro-3-trifluoromethylphenyl isocyanate: This intermediate is synthesized by reacting 4-chloro-3-trifluoromethylphenylamine with phosgene.

Reaction with phenol: The isocyanate is then reacted with phenol in the presence of a base such as triethylamine to form the desired carbamic acid ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding carbamic acid and phenol.

Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dichloromethane, and bases like triethylamine.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Amino or thiol-substituted derivatives.

Hydrolysis: Carbamic acid and phenol.

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- The compound has been identified as a key intermediate in the synthesis of sorafenib , a multi-kinase inhibitor used for treating advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib inhibits several kinases involved in tumor growth and angiogenesis, including RAF kinase and VEGFR .

- Research indicates that derivatives of this compound can also be explored for their potential to target other cancer types, enhancing therapeutic strategies against malignancies that rely on similar pathways .

- Synthesis of Other Bioactive Compounds

Agrochemical Applications

- Pesticide Development

- This compound has been investigated for its potential use in agricultural chemicals, particularly as a pesticide or herbicide. Its chemical structure allows for modifications that can enhance its efficacy against specific pests while minimizing environmental impact .

- Research into the synthesis of derivatives aims to improve the selectivity and effectiveness of these agrochemicals, potentially leading to more sustainable agricultural practices.

Case Study 1: Sorafenib Synthesis

In a study focused on optimizing the synthesis of sorafenib, researchers utilized this compound as a critical intermediate. The study highlighted the efficiency of this compound in facilitating reactions that lead to high yields of sorafenib while minimizing by-products. This optimization is crucial for industrial-scale production where cost-effectiveness and environmental considerations are paramount .

Case Study 2: Pesticide Efficacy

A recent investigation into the agrochemical applications of this compound demonstrated its effectiveness against specific pests when formulated appropriately. The study compared different formulations containing this compound with traditional pesticides, showing improved pest control with reduced toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. It can also interact with proteins, altering their conformation and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate derivatives exhibit diverse biological and physicochemical properties based on substituent variations. Below is a detailed comparison of (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester with structurally analogous compounds:

Structural Analogues and Substituent Effects

Notes:

- Lipophilicity : The trifluoromethyl group in the target compound significantly increases logP compared to fluoro or chloro analogues, enhancing membrane permeability .

- Electron-withdrawing effects : The -CF₃ group stabilizes the carbamate linkage against hydrolysis, improving shelf-life compared to alkyl carbamates .

Pharmacological and Toxicological Profiles

- Anticholinesterase Activity: Methylphenyl-carbamic esters (e.g., physostigmine analogues) show potent intestinal peristalsis stimulation but weaker miotic effects . The target compound’s -CF₃ group may enhance target binding affinity compared to non-fluorinated derivatives.

- Toxicity : tert-Butyl esters (e.g., CAS 956828-47-0) are generally less toxic than phenyl esters due to reduced bioavailability, whereas 1-naphthyl esters (CAS 63-25-2) exhibit high neurotoxicity .

Stability and Reactivity

Biological Activity

Overview

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester is a compound recognized for its unique chemical structure, which includes a chloro group, a trifluoromethyl group, and a carbamic acid ester linkage. This structure imparts significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound has been studied for its potential applications in enzyme inhibition, cancer treatment, and drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with active site residues. This mechanism blocks substrate access, thus inhibiting enzyme activity.

- Protein Interaction : It can alter protein conformation and function, impacting cellular pathways.

- Lipophilicity : The trifluoromethyl group enhances lipophilicity, facilitating penetration into biological membranes and increasing bioavailability .

In Vitro Studies

Research has shown that this compound exhibits significant inhibitory effects on various cancer cell lines:

Case Studies

- Lung Cancer Treatment : A study demonstrated that the compound effectively inhibited c-Met kinase activity, which is crucial for tumor growth and metastasis in lung cancer models. This inhibition correlated with reduced tumor size in xenograft models .

- Neuroprotective Effects : Other investigations have indicated that the compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Applications in Drug Development

The synthesis of this compound is often used as an intermediate in the development of pharmaceuticals due to its diverse biological activities. The compound has been explored for:

Q & A

Basic Question: What are the optimal synthetic routes for preparing (4-chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester, and how can reaction efficiency be improved?

Methodological Answer:

The synthesis of carbamic acid esters typically involves coupling substituted phenyl chloroformates with amines or using acid-catalyzed addition of carbamic acid esters to olefins. For example, enzymatic methods (e.g., lipase-catalyzed esterification) can improve regioselectivity and reduce side reactions. A study on enzymatic synthesis of cephalosporin derivatives demonstrated that in situ product removal minimizes hydrolysis of intermediates, enhancing yield . Acid catalysts like HClO₄ or Pd(II) complexes (e.g., cis-[Pd(en)(H₂O)₂]²⁺) can also accelerate ester formation or decomposition under controlled conditions, as shown in palladium-catalyzed hydrolysis studies .

Basic Question: How does the stability of this compound vary under acidic or aqueous conditions?

Methodological Answer:

Carbamate esters are prone to hydrolysis, particularly in acidic environments. For instance, palladium(II) complexes catalyze hydrolysis in wet acetone (0.1 M HClO₄ at 318 K), decomposing the ester into phenol and carbamic acid, which further breaks down into CO₂ and NH₃. Stability assays should include NMR (e.g., ¹³C tracking of phenol formation) and pH-controlled kinetic studies to quantify degradation rates . Pre-formulation stability testing under varying pH (1–9) and temperatures (25–60°C) is critical for applications requiring prolonged storage.

Advanced Question: What mechanistic insights explain contradictory data on the catalytic activity of Pd(II) complexes in carbamate ester hydrolysis?

Methodological Answer:

Contradictions arise from differences in catalyst coordination geometry and reaction conditions. For example, cis-[Pd(en)(H₂O)₂]²⁺ exhibits higher activity due to its labile aqua ligands, enabling nucleophilic attack by water on the ester carbonyl. In contrast, sterically hindered Pd complexes may show reduced activity. Kinetic isotope effects (KIEs) and density functional theory (DFT) simulations can clarify transition states, while in situ EXAFS/XANES spectroscopy tracks Pd coordination changes during catalysis . Contradictory rate constants (e.g., 4 × 10⁻³ min⁻¹ vs. slower values) may stem from solvent polarity or counterion effects, necessitating controlled replicate studies.

Advanced Question: How can researchers design experiments to probe the biological activity of this compound, particularly its interaction with ion channels or enzymes?

Methodological Answer:

Structure-activity relationship (SAR) studies should prioritize modifying the trifluoromethyl and chloro substituents to assess steric/electronic effects. Electrophysiological assays (e.g., patch-clamp on KCNQ4 channels) can evaluate ion channel modulation, as seen with retigabine, a related carbamate ester that activates potassium channels . Molecular docking using cryo-EM structures of target proteins (e.g., fungal cytochrome P450 enzymes) may predict binding modes. Concurrently, enzymatic inhibition assays (e.g., fungal CYP51 activity) should quantify IC₅₀ values under varied redox conditions .

Advanced Question: What analytical strategies resolve challenges in detecting transient intermediates during carbamate ester decomposition?

Methodological Answer:

Time-resolved techniques like stopped-flow UV-Vis or rapid-scan FTIR capture short-lived intermediates (e.g., carbamic acid). For instance, ¹³C NMR with isotopically labeled esters (e.g., ¹³C=O) tracks CO₂ evolution, while LC-MS/MS identifies acyl-enzyme adducts in enzymatic hydrolysis . Quench-flow systems coupled with cryogenic trapping enable isolation of intermediates for X-ray crystallography or HRMS analysis. Computational microkinetic modeling further integrates transient data to refine reaction pathways.

Basic Question: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

Flash chromatography using silica gel (hexane/EtOAc gradient) effectively removes unreacted phenyl chloroformate and amine precursors. For enantiomeric purity, chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves stereoisomers. Recrystallization from ethanol/water mixtures (7:3 v/v) enhances crystalline yield, monitored by DSC for polymorph control. Purity validation requires ≥95% by ¹H NMR (integration of aromatic protons) and GC-MS to exclude volatile byproducts .

Advanced Question: How can computational modeling guide the optimization of this compound’s metabolic stability in vivo?

Methodological Answer:

ADMET prediction tools (e.g., SwissADME, pkCSM) estimate metabolic hotspots, such as esterase-mediated hydrolysis. QM/MM simulations of human carboxylesterase 1 (hCE1) binding identify susceptible regions for deuteration or fluorination to block hydrolysis. In vitro hepatocyte assays with CYP450 inhibitors (e.g., ketoconazole) validate computational predictions. For in vivo correlation, radiolabeled (¹⁴C) tracer studies in rodents quantify metabolite profiles via radio-HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.